2-Butylpropane-1,3-diol

Descripción general

Descripción

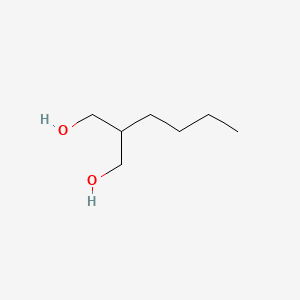

2-Butylpropane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Butylpropane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of the corresponding diketone or by hydroformylation followed by hydrogenation. These methods ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: The compound can be reduced further to form alkanes.

Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Alkanes.

Substitution: Halides or other substituted compounds.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

2-Butylpropane-1,3-diol serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various organic compounds through reactions such as acetal formation and reductive transformations. For instance, it can be converted into cyclic acetals and lactones, which are valuable in pharmaceutical chemistry .

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Acetal Formation | Cyclic Acetal | 95 |

| Reductive Transformation | Lactone | 90 |

2. Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry as an intermediate for drug development. Its ability to participate in various chemical reactions allows for the modification of drug molecules to enhance their efficacy and bioavailability .

Applications in Materials Science

1. Polymer Production

this compound is used in the production of polymers and resins. Its diol functionality can contribute to the formation of polyurethanes and other polymeric materials that exhibit desirable mechanical properties and thermal stability .

2. Solvent Properties

Due to its polar nature and ability to dissolve a wide range of substances, it is also employed as a solvent in various chemical processes and formulations . This characteristic makes it useful in both industrial applications and laboratory settings.

Case Studies

Case Study 1: Synthesis of Cyclic Acetals

A study demonstrated the conversion of this compound into cyclic acetals using p-methoxybenzaldehyde dimethyl acetal under acidic conditions. The reaction yielded high purity products suitable for further functionalization in medicinal chemistry .

Case Study 2: Polymer Development

In another investigation, researchers explored the use of this compound in synthesizing polyurethane elastomers with enhanced flexibility and durability. The resulting materials exhibited improved performance characteristics compared to those produced with traditional diols .

Safety Considerations

While this compound has many beneficial applications, it is important to handle it with care due to its potential irritant effects on skin and eyes . Proper safety protocols should be followed when working with this compound.

Mecanismo De Acción

The mechanism of action of 2-Butylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect enzyme activity, protein folding, and other biochemical processes .

Comparación Con Compuestos Similares

1,3-Propanediol: Another diol with similar properties but a different structure.

2,2-Dimethylpropane-1,3-diol: A structurally related compound with different steric and electronic effects

Uniqueness: 2-Butylpropane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the butyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other diols may not be suitable .

Actividad Biológica

2-Butylpropane-1,3-diol, a diol compound with the molecular formula , has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H16O2 |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 2612-26-2 |

| Melting Point | 54°C to 56°C |

| Boiling Point | 100°C to 102°C (2 mmHg) |

These properties make it suitable for various applications in pharmaceuticals and biochemistry.

Toxicological Studies

Research on the toxicological effects of this compound is limited but noteworthy. A study involving zebrafish as a model organism assessed the developmental toxicity of various chemicals, including diols. The concentration-response relationship indicated that certain concentrations of this compound could impact survival and morphological normality during early developmental stages .

Phytochemical Analysis

A study focusing on the phytochemical composition of Gmelina arborea fruit extract identified this compound as one of the constituents (2.25% by GC-MS analysis). This suggests potential bioactive properties that could contribute to the medicinal effects observed in traditional uses of this plant .

Case Study: Developmental Toxicity in Zebrafish

In a controlled experiment, zebrafish were exposed to varying concentrations of this compound. The results demonstrated a significant concentration-dependent effect on survival rates and morphological abnormalities. At higher concentrations (above 30 μM), mortality rates increased significantly, indicating potential developmental toxicity .

Case Study: Phytochemical Screening

The qualitative phytochemical analysis of Gmelina arborea revealed the presence of multiple bioactive compounds alongside this compound. The screening indicated positive results for flavonoids and saponins, which are known for their antioxidant and anti-inflammatory properties. The interaction between these compounds may enhance the overall therapeutic potential of the extract .

While specific mechanisms related to this compound are not extensively documented, it is hypothesized that its biological activity may be linked to its structural similarity with other known diols that exhibit antioxidant and anti-inflammatory effects. Further research is required to elucidate these mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Butylpropane-1,3-diol, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via reduction of ketone precursors (e.g., using NaBH₄ or catalytic hydrogenation) or through aldol condensation followed by diol protection/deprotection strategies. Reaction temperature, solvent polarity, and catalyst choice (e.g., Co(III) complexes for stereoselective synthesis) critically impact yield and purity. For example, dinuclear cobalt complexes derived from diol ligands have been used to control stereochemistry in related compounds . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the diol.

Q. Which spectroscopic and chromatographic techniques are optimal for structural elucidation of this compound?

- Methodological Answer :

- NMR : - and -NMR can confirm the presence of hydroxyl groups (-OH) and alkyl chain geometry. For derivatives, 2D NMR (COSY, HSQC) resolves overlapping signals .

- IR : Stretching frequencies near 3300–3500 cm (O-H) and 1050–1100 cm (C-O) are diagnostic .

- X-ray Crystallography : Provides absolute configuration data for crystalline derivatives, as demonstrated in dinuclear metal complexes .

- HPLC : Reverse-phase HPLC with UV/RI detection monitors purity, especially for enantiomeric separation using chiral columns .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

- Methodological Answer : Asymmetric catalysis (e.g., chiral Co(III) or Ru complexes) or enzymatic resolution (lipases or esterases) enhances enantioselectivity. For example, tetradentate Schiff base ligands in Co(III) complexes induce stereochemical control in diol synthesis . Chiral stationary phases in HPLC (e.g., amylose-based) can isolate enantiomers post-synthesis .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., broth microdilution) to ensure reproducibility .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., alkyl chain length, hydroxyl positioning) and compare bioactivity trends. For instance, 4-alkylphenyl derivatives exhibit varied enzyme inhibition profiles .

- Data Validation : Cross-reference results with independent techniques (e.g., LC-MS for metabolite identification) to confirm biological mechanisms .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

- Methodological Answer :

- Biodegradation Studies : OECD 301/302 tests evaluate aerobic/anaerobic degradation rates in water/soil matrices. Related brominated diols show high water solubility and persistence, necessitating long-term monitoring .

- Ecotoxicity : Use Daphnia magna (OECD 202) or algae (OECD 201) assays to determine LC values. Carcinogenicity risk assessments should follow IARC protocols, as seen for brominated analogs classified as Group 2B carcinogens .

Q. How can this compound be integrated into coordination complexes for catalytic applications?

- Methodological Answer : The diol’s vicinal hydroxyl groups act as bidentate ligands for transition metals (e.g., Co, V, W). For example, dinuclear Co(III) complexes with diol-derived Schiff base ligands catalyze alkene oxidation reactions. Key steps include:

- Ligand synthesis via condensation of diols with aldehydes.

- Metal coordination under inert conditions (N/Ar atmosphere).

- Catalytic activity testing in model reactions (e.g., epoxidation) with GC-MS or FTIR monitoring .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.

- Exposure Mitigation : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Storage : Store at ambient temperatures in airtight containers to prevent hygroscopic absorption or oxidation .

- Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal, adhering to local regulations .

Q. Data Contradiction Analysis

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, logP) be addressed?

- Methodological Answer :

- Experimental Replication : Repeat measurements under controlled conditions (e.g., pH 7.0, 25°C).

- Computational Validation : Use software like COSMO-RS or ACD/Labs to predict logP/solubility and compare with empirical data .

- Interlaboratory Studies : Collaborate with independent labs to validate outliers, as done for brominated diols in environmental matrices .

Propiedades

IUPAC Name |

2-butylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-7(5-8)6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYRXPCIUXDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383604 | |

| Record name | 2-butylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-26-2 | |

| Record name | 2-butylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-n-Butylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.